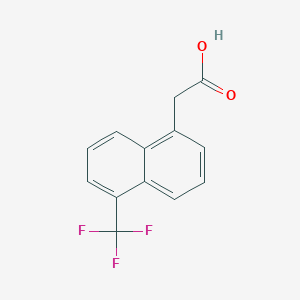

1-(Trifluoromethyl)naphthalene-5-acetic acid

Beschreibung

1-(Trifluoromethyl)naphthalene-5-acetic acid is a naphthalene derivative featuring a trifluoromethyl (-CF₃) group at position 1 and an acetic acid (-CH₂COOH) moiety at position 4. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and agrochemical research . NAA (C₁₂H₁₀O₂, MW 186.20) is a plant growth regulator with a simpler structure lacking the -CF₃ group . The addition of the trifluoromethyl group in 1-(Trifluoromethyl)naphthalene-5-acetic acid likely alters its physicochemical properties, including increased molecular weight (~254.18 g/mol for C₁₃H₉F₃O₂) and enhanced resistance to enzymatic degradation compared to NAA .

Eigenschaften

Molekularformel |

C13H9F3O2 |

|---|---|

Molekulargewicht |

254.20 g/mol |

IUPAC-Name |

2-[5-(trifluoromethyl)naphthalen-1-yl]acetic acid |

InChI |

InChI=1S/C13H9F3O2/c14-13(15,16)11-6-2-4-9-8(7-12(17)18)3-1-5-10(9)11/h1-6H,7H2,(H,17,18) |

InChI-Schlüssel |

ONRQLASQHRBNEE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C2C=CC=C(C2=C1)C(F)(F)F)CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Friedel-Crafts Acylation and Sequential Functionalization

Route Overview :

This method involves introducing a trifluoromethyl ketone intermediate via Friedel-Crafts acylation, followed by reduction and oxidation to install the acetic acid group.

Procedure :

-

Friedel-Crafts Acylation :

-

Reduction to Alcohol :

-

Oxidation to Acetic Acid :

Limitations :

-

Low regioselectivity during acylation.

-

Multiple purification steps reduce overall efficiency.

Grignard Reagent-Mediated Trifluoromethylation

Route Overview :

A Grignard reagent introduces the -CF₃ group to a pre-functionalized naphthalene scaffold, followed by side-chain elaboration.

Procedure :

-

Preparation of Naphthalenylmagnesium Bromide :

-

Trifluoromethylation :

-

Introduction of Acetic Acid Moiety :

Advantages :

Cross-Coupling Strategies

Route Overview :

Palladium- or iron-catalyzed cross-coupling reactions attach pre-formed -CF₃ and acetic acid fragments to a naphthalene core.

Procedure :

-

Suzuki-Miyaura Coupling :

-

Fe-Catalyzed Alkylation :

Data Comparison :

| Method | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd | 45 | 90 |

| Fe-Catalyzed | Fe | 55 | 85 |

Challenges :

Nucleophilic Trifluoromethylation

Route Overview :

The Ruppert-Prakash reagent (TMSCF₃) delivers -CF₃ to electrophilic positions on naphthalene.

Procedure :

-

Electrophilic Activation :

-

Trifluoromethylation :

Optimization :

Oxidation of Alkyl Side Chains

Route Overview :

A methyl or ethyl group at position 5 is oxidized to the acetic acid moiety after -CF₃ installation.

Procedure :

-

Alkylation at Position 5 :

-

Oxidation :

Critical Consideration :

Comparative Analysis of Methods

| Method | Steps | Overall Yield (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 3 | 35–45 | Moderate | Low |

| Grignard Reagent | 4 | 40–50 | High | High |

| Cross-Coupling | 2 | 45–55 | Very High | Moderate |

| Nucleophilic Trifluoromethylation | 2 | 50–65 | Moderate | High |

| Side-Chain Oxidation | 2 | 55–60 | Low | Moderate |

Challenges and Optimizations

-

Regioselectivity :

-

Functional Group Compatibility :

-

Purification :

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-(Trifluormethyl)naphthalin-5-essigsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden, um die Carbonsäuregruppe in einen Alkohol umzuwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat (KMnO4) in wässriger Lösung.

Reduktion: Lithiumaluminiumhydrid (LiAlH4) in wasserfreiem Ether.

Substitution: Elektrophile Reagenzien wie Brom (Br2) in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid (AlCl3).

Hauptprodukte:

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen.

Substitution: Einführung von Halogenen oder anderen elektrophilen Gruppen.

Wissenschaftliche Forschungsanwendungen

1-(Trifluormethyl)naphthalin-5-essigsäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.

Medizin: Als Leitstruktur in der Wirkstoffforschung für die Entwicklung neuer Arzneimittel untersucht.

Industrie: Wird zur Herstellung von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 1-(Trifluormethyl)naphthalin-5-essigsäure beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Trifluormethylgruppe verstärkt die Lipophilie der Verbindung, wodurch sie leicht Zellmembranen durchdringen und mit intrazellulären Zielstrukturen interagieren kann. Die Essigsäureeinheit kann Wasserstoffbrückenbindungen mit biologischen Makromolekülen bilden und so ihre Struktur und Funktion beeinflussen. Diese Wechselwirkungen können verschiedene biochemische Pfade modulieren, was zu den beobachteten Wirkungen der Verbindung führt.

Ähnliche Verbindungen:

1-Naphthalinessigsäure: Fehlt die Trifluormethylgruppe, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.

Trifluormethylbenzol: Enthält eine Trifluormethylgruppe, jedoch keine Naphthalinringstruktur.

Einzigartigkeit: 1-(Trifluormethyl)naphthalin-5-essigsäure ist einzigartig aufgrund der Kombination der Trifluormethylgruppe und des Naphthalinrings, die eine besondere chemische Reaktivität und biologische Aktivität verleihen. Das Vorhandensein der Trifluormethylgruppe erhöht die Stabilität und Lipophilie der Verbindung und macht sie zu einem wertvollen Gerüst für die Entwicklung neuer chemischer Entitäten.

Wirkmechanismus

The mechanism of action of 1-(Trifluoromethyl)naphthalene-5-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The acetic acid moiety can form hydrogen bonds with biological macromolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on structural analogs.

Key Observations:

- Trifluoromethyl vs.

- Comparison with NAA: The absence of -CF₃ in NAA results in lower molecular weight and distinct biological roles (e.g., plant growth regulation vs.

Toxicological and Environmental Considerations

- Naphthalene Derivatives: Methylnaphthalenes and naphthalene itself are associated with respiratory toxicity and environmental persistence .

- Biodegradation : Fluorinated compounds often exhibit slower degradation rates, necessitating specific studies on the environmental fate of this compound .

Biologische Aktivität

1-(Trifluoromethyl)naphthalene-5-acetic acid (TFMNA) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of TFMNA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TFMNA is characterized by a naphthalene ring with a trifluoromethyl group at the 1-position and an acetic acid moiety at the 5-position. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can lead to improved biological activity.

Pharmacological Activities

1. Anticancer Activity

Research has indicated that naphthalene derivatives, including TFMNA, exhibit anticancer properties. A study demonstrated that compounds with similar structures could induce apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231). The mechanism often involves cell cycle arrest and the induction of apoptosis through pathways involving caspases .

| Compound | Activity | Mechanism |

|---|---|---|

| TFMNA | Anticancer | Induces apoptosis, cell cycle arrest |

| 6a | Cytotoxic | Arrests cell cycle in S phase |

| 8c | Cytotoxic | Induces early and late apoptosis |

2. Antimicrobial Activity

TFMNA has shown potential antimicrobial activity against various bacterial strains. Studies have highlighted that compounds with trifluoromethyl substitutions can enhance binding affinity to biological targets due to their unique electronic properties. This characteristic may contribute to the inhibition of bacterial growth, particularly against resistant strains such as MRSA .

The biological activity of TFMNA can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : TFMNA and its derivatives can inhibit cell proliferation by interfering with key regulatory pathways involved in the cell cycle.

- Induction of Apoptosis : The presence of the trifluoromethyl group may enhance the compound's ability to trigger apoptotic pathways in cancer cells.

- Antibacterial Mechanism : The compound's structure allows it to disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.

Case Study 1: Anticancer Efficacy

In a study evaluating the cytotoxic effects of various naphthalene derivatives, TFMNA was found to significantly reduce cell viability in MDA-MB-231 cells. The treatment led to a marked increase in cells undergoing apoptosis as confirmed by flow cytometry analysis .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of TFMNA against Staphylococcus aureus and Enterococcus faecalis. Results indicated that TFMNA exhibited potent antibacterial effects, with minimal cytotoxicity observed in primary macrophage cultures, suggesting its potential as a therapeutic agent against resistant bacterial infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Trifluoromethyl)naphthalene-5-acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves trifluoromethylation of a naphthalene precursor followed by acetic acid functionalization. Key steps include:

- Electrophilic trifluoromethylation : Use reagents like trifluoromethyl iodide with copper(I) iodide catalysis under inert conditions to introduce the -CF₃ group .

- Carboxylic acid formation : Hydrolysis of intermediates (e.g., nitriles or esters) under acidic or basic conditions, as seen in analogous naphthalene acetic acid syntheses (e.g., H₂SO₄/MeOH reflux) .

- Purification : Recrystallization from ethanol or chromatography for high-purity yields (>98%) .

- Optimization : Adjust reaction time, temperature, and stoichiometry (e.g., K₂CO₃ as a base in dichloroethane for improved selectivity) .

Q. What analytical techniques are most reliable for confirming the structural integrity of 1-(Trifluoromethyl)naphthalene-5-acetic acid?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR to confirm trifluoromethyl group presence (δ ~ -60 ppm) and ¹H NMR for acetic acid proton signals (δ 3.5–4.0 ppm) .

- HPLC/LCMS : Retention time analysis (e.g., 1.03 minutes under specific conditions) and mass spectrometry (m/z ~284 [M+H]⁺) for molecular weight confirmation .

- Melting Point : Compare experimental values (e.g., 134–135°C) with literature data to assess purity .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the environmental persistence and degradation pathways of 1-(Trifluoromethyl)naphthalene-5-acetic acid?

- Methodological Answer :

- Environmental Monitoring : Use gas chromatography-mass spectrometry (GC-MS) to detect the compound in air, water, and soil matrices, referencing protocols from naphthalene analog studies .

- Degradation Studies : Conduct photolysis (UV exposure) and hydrolysis (pH-varied aqueous solutions) experiments, measuring half-lives and identifying byproducts via high-resolution MS .

- Partitioning Analysis : Calculate log Kow (octanol-water coefficient) to predict bioaccumulation potential .

Q. How can contradictory toxicity data between in vitro and in vivo models for this compound be systematically addressed?

- Methodological Answer :

- Risk of Bias Mitigation : Apply standardized questionnaires (e.g., Table C-7 for animal studies) to assess dose randomization, allocation concealment, and outcome reporting .

- Dose-Response Reconciliation : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro IC₅₀ values to in vivo equivalent doses .

- Meta-Analysis : Aggregate data from grey literature (e.g., NIH RePORTER, TSCATS) to resolve discrepancies .

Q. What mechanistic strategies are effective in studying the interaction of 1-(Trifluoromethyl)naphthalene-5-acetic acid with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify affinity for targets like cyclooxygenase (COX) .

- Molecular Docking : Employ software (e.g., AutoDock) to model interactions, leveraging the -CF₃ group’s hydrophobic effects in binding pockets .

- Transcriptomic Profiling : RNA-seq to identify differentially expressed genes in exposed cell lines, highlighting pathways like NF-κB or MAPK .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.